molecular formula C8H9NO3 B063335 2-Hydroxy-6-ethylpyridine-3-carboxylic acid CAS No. 179524-36-8

2-Hydroxy-6-ethylpyridine-3-carboxylic acid

Cat. No.: B063335
CAS No.: 179524-36-8
M. Wt: 167.16 g/mol
InChI Key: DHKGUYMMSGKXPF-UHFFFAOYSA-N
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Description

2-Hydroxy-6-ethylpyridine-3-carboxylic acid is a versatile and valuable heterocyclic building block in medicinal chemistry and chemical synthesis. This compound features a multifunctional pyridine core substituted with a carboxylic acid group, a hydroxyl group ortho to the acid, and an ethyl group at the 6-position. This unique structure allows it to act as a key precursor for the synthesis of complex molecules, particularly in developing metal-chelating ligands and pharmacologically active compounds. Its primary research value lies in its ability to form stable complexes with various metal ions, facilitated by the synergistic coordination of the pyridine nitrogen, the phenolate-like oxygen, and the carboxylate group. This makes it an excellent scaffold for creating catalysts or studying metalloenzyme inhibition. Furthermore, in pharmaceutical research, it serves as a critical intermediate for constructing drug candidates, especially those targeting central nervous system disorders or acting as enzyme inhibitors where the hydroxy-pyridine-carboxylate motif is a key pharmacophore. Researchers utilize this compound to explore new pathways in synthetic organic chemistry and to develop novel materials with specific electronic or coordination properties. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-ethyl-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-5-3-4-6(8(11)12)7(10)9-5/h3-4H,2H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKGUYMMSGKXPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592795
Record name 6-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179524-36-8
Record name 6-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methodology from Patent Literature

A patented method (CN111995566B) employs high-pressure conditions (2–8 MPa) with organic bases to accelerate the reaction between 2-methylpyridine and formaldehyde, yielding 2-hydroxypyridine derivatives. Although this protocol primarily targets 2-hydroxyethyl pyridine, its principles are adaptable to carboxylated analogues via post-reaction oxidation.

Key Reaction Parameters

ParameterOptimal RangeEffect on Yield
Pressure4–5 MPaMaximizes conversion (81%)
Temperature180–200°CEnhances selectivity (96%)
Organic BaseDABCO or DBUReduces side reactions
Residence Time8–15 minutesBalances throughput and yield

For example, at 4 MPa and 200°C using 1,8-diazabicycloundec-7-ene (DBU), the reaction achieves 81% conversion of 2-methylpyridine with 96% selectivity toward the target product.

Carboxylation via Hydrolysis of Nitriles

Strategic Pathway

An alternative route involves the hydrolysis of 3-cyano-6-methyl-2-pyridone. This two-step process first synthesizes the nitrile derivative via cyanation of 2-hydroxy-6-methylpyridine, followed by acidic or basic hydrolysis to the carboxylic acid.

Advantages and Challenges

  • Advantages:

    • Avoids high-pressure equipment.

    • Enables modular functionalization of the pyridine ring.

  • Challenges:

    • Requires stringent control of hydrolysis conditions to prevent decarboxylation.

    • Limited commercial availability of nitrile precursors.

Comparative Analysis of Methods

Efficiency Metrics

MethodYield (%)Purity (%)Reaction TimeScalability
Acid-Catalyzed35–40>9930–40 hModerate
High-Pressure/Base72–78>99.98–15 minHigh
Nitrile Hydrolysis50–6095–9812–24 hLow

The high-pressure method outperforms others in throughput and yield, making it preferable for industrial applications despite higher equipment costs.

Purification and Characterization

Distillation and Crystallization

Post-synthesis purification typically involves fractional distillation under reduced pressure (e.g., 204.4°C flash point) followed by recrystallization from ethanol-water mixtures. The purified compound exhibits a melting point of 233–235°C and a density of 1.3585 g/cm³.

Analytical Validation

  • HPLC: Purity >99.9% with retention time alignment against standards.

  • NMR: Characteristic peaks at δ 2.45 (methyl group) and δ 12.1 (carboxylic proton) .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-ethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of 2-oxo-6-ethylpyridine-3-carboxylic acid.

    Reduction: Formation of 2-hydroxy-6-ethylpyridine-3-methanol.

    Substitution: Formation of various alkyl or aryl derivatives of this compound.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
2-Hydroxy-6-ethylpyridine-3-carboxylic acid is utilized as a crucial intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structural characteristics allow for modifications that enhance bioactivity. For instance, it has been explored in the development of orally bioavailable thrombin inhibitors, demonstrating its potential in anticoagulant therapies .

Case Study: Thrombin Inhibitors
Research has indicated that derivatives of this compound can effectively inhibit thrombin, a key enzyme in the coagulation cascade. This application is particularly relevant for patients at risk of thrombosis, showcasing the compound's therapeutic potential.

Agricultural Chemicals

Formulation of Agrochemicals
The compound is also employed in the formulation of agrochemicals, including herbicides and fungicides. Its efficacy in crop protection contributes to sustainable agricultural practices by minimizing environmental impact while improving yield .

Case Study: Efficacy in Crop Protection
A study demonstrated that formulations containing this compound exhibited significant effectiveness against common agricultural pests and diseases, leading to enhanced crop resilience and productivity.

Analytical Chemistry

Reagent in Chromatography
In analytical chemistry, this compound serves as a reagent for chromatography techniques. It aids in the separation and identification of complex mixtures, which is essential for quality control and product development in various industries .

Application Area Technique Used Purpose
Analytical ChemistryChromatographySeparation and identification of compounds
Pharmaceutical DevelopmentDrug SynthesisIntermediate for active pharmaceutical ingredients
Agricultural ChemistryHerbicide/Fungicide FormulationCrop protection

Material Science

Development of Advanced Materials
The compound is being investigated for its potential in material science, particularly in the creation of advanced polymers and coatings. Its ability to improve thermal stability and mechanical properties makes it a candidate for high-performance materials .

Case Study: Polymer Enhancement
Research indicates that incorporating this compound into polymer matrices can significantly enhance their thermal and mechanical properties, making them suitable for demanding applications such as aerospace and automotive industries.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-ethylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow the compound to form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and receptor binding. The ethyl group may also contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-hydroxy-6-ethylpyridine-3-carboxylic acid and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Biological/Industrial Relevance
This compound -OH (C2), -CH₂CH₃ (C6), -COOH (C3) Not directly reported Enhanced lipophilicity (ethyl group); moderate acidity due to -OH and -COOH Potential chelating agent or drug precursor
2-Hydroxy-6-methylpyridine-3-carboxylic acid (CAS 38116-61-9) -OH (C2), -CH₃ (C6), -COOH (C3) Calculated ~167.1 Lower lipophilicity (methyl vs. ethyl); similar acidity Used in coordination chemistry
5-Hydroxy-6-methylpyridine-3-carboxylic acid (PDB 3HM) -OH (C5), -CH₃ (C6), -COOH (C3) 153.135 Positional isomerism alters electronic distribution; weaker acidity at C5-OH Structural studies in crystallography
6-Methylpyridine-3-carboxylic acid -CH₃ (C6), -COOH (C3) Calculated ~151.1 Lacks hydroxyl group; higher hydrophobicity; weaker hydrogen bonding Intermediate in organic synthesis

Biological Activity

2-Hydroxy-6-ethylpyridine-3-carboxylic acid, also known as 6-ethyl-2-hydroxynicotinic acid, is a pyridine derivative with the molecular formula C8H9NO3. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

  • Molecular Weight : 167.16 g/mol
  • Structure : Contains hydroxyl and carboxylic acid functional groups, which facilitate interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The ethyl group enhances lipophilicity, potentially affecting cellular uptake and distribution.

Antimicrobial Activity

Studies have indicated that pyridine derivatives exhibit significant antimicrobial properties against various pathogens. For example, this compound has shown promising results in inhibiting bacterial growth:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0048 mg/mL
Escherichia coli0.0195 mg/mL
Candida albicans0.039 mg/mL

The compound's efficacy against these microorganisms suggests its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of similar pyridine derivatives, suggesting that this compound may also possess such properties. The compound's ability to modulate inflammatory pathways could be explored further for therapeutic applications in diseases characterized by chronic inflammation .

Study 1: Antimicrobial Evaluation

In a recent study, the antimicrobial activity of various pyridine derivatives was evaluated. The results indicated that this compound exhibited notable inhibition against Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .

Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of hydroxypyridine derivatives in animal models of ischemic brain injury. The findings suggested that derivatives similar to this compound could mitigate neuronal damage, indicating potential applications in neurodegenerative diseases .

Comparison with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound Structural Variation Biological Activity
2-Hydroxy-6-methylpyridine-3-carboxylic acidMethyl group instead of ethylModerate antimicrobial activity
2-Hydroxy-6-chloropyridine-3-carboxylic acidChlorine atom at position 6Enhanced antimicrobial properties
2-Hydroxy-6-pheny-pyridine-3-carboxylic acidPhenyl group at position 6Potentially lower lipophilicity

The presence of the ethyl group in this compound contributes to its unique chemical reactivity and biological activity compared to its analogs.

Q & A

Q. What are the recommended synthetic routes for preparing 2-hydroxy-6-ethylpyridine-3-carboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer: A common approach involves cyclocondensation of ethyl-substituted precursors with carboxylic acid derivatives. For example, analogous pyridinecarboxylic acids (e.g., 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid) are synthesized via refluxing in aqueous ethanolic NaHCO₃ (70–80°C, 24–72 h) to promote nucleophilic substitution and cyclization . Yield optimization requires strict control of stoichiometry (e.g., 1:1 molar ratio of amine to carbonyl precursor), inert atmosphere to prevent oxidation, and post-reaction purification via recrystallization or column chromatography. Monitoring reaction progress via HPLC (≥98% purity thresholds) is critical .

Q. What analytical techniques are most reliable for characterizing purity and structural integrity?

  • Methodological Answer: Combine spectroscopic and chromatographic methods:
  • NMR (¹H/¹³C) to confirm substituent positions (e.g., ethyl group at C6, hydroxyl at C2) .
  • HPLC-MS for purity assessment, using reverse-phase C18 columns and mobile phases like acetonitrile/water with 0.1% formic acid .
  • FT-IR to verify carboxylic acid (-COOH, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200–3600 cm⁻¹) functional groups .
    Calibrate instruments with certified reference standards to minimize analytical bias.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer:
  • Storage: Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as carboxylic acids are prone to dimerization .
  • Handling: Use PPE (nitrile gloves, lab coats) and fume hoods to mitigate risks of skin/eye irritation, as seen in structurally related hydroxy-pyridinecarboxylic acids . Conduct regular stability tests (e.g., TGA/DSC) to detect decomposition under varying temperatures and humidity .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability in aqueous solutions be resolved?

  • Methodological Answer: Contradictions often arise from differences in pH, ionic strength, or dissolved oxygen. Design experiments to isolate variables:
  • pH Stability: Test stability across pH 2–12 (buffered solutions) using UV-Vis spectroscopy to track absorbance changes at λmax (~270 nm for pyridine derivatives) .
  • Oxidative Stress: Compare degradation rates under aerobic vs. anaerobic conditions via LC-MS to identify oxidation byproducts (e.g., quinone formation) .
  • Statistical Validation: Apply multivariate analysis (e.g., ANOVA) to confirm significance of observed trends .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer: The ethyl and hydroxyl groups influence electron density at the pyridine ring. For Suzuki-Miyaura couplings:
  • DFT Calculations: Model electron distribution to predict reactive sites (e.g., C4 position as electrophilic center due to carboxylate electron-withdrawing effects) .
  • Kinetic Studies: Monitor reaction rates with varying palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) to identify optimal conditions. Use in situ IR or NMR to detect intermediates (e.g., boronate esters) .

Q. How can researchers address discrepancies in reported toxicological profiles of similar hydroxy-pyridinecarboxylic acids?

  • Methodological Answer:
  • Data Reconciliation: Cross-reference classifications (e.g., IARC, OSHA) for structurally related compounds. For example, 3-hydroxy-2-pyridinecarboxylic acid is classified as a skin/eye irritant (H315/H319) but lacks carcinogenicity data, whereas analogs with nitro groups show mutagenic potential .
  • In Silico Prediction: Use tools like OECD QSAR Toolbox to extrapolate toxicity based on substituent effects (e.g., ethyl groups may reduce bioavailability compared to halogenated analogs) .
  • In Vitro Validation: Conduct Ames tests or zebrafish embryo assays to confirm/refute computational predictions .

Methodological Considerations for Experimental Design

Q. What strategies improve reproducibility in multi-step syntheses?

  • Answer:
  • Intermediate Characterization: Isolate and fully characterize intermediates (e.g., ethyl 2-amino-6-ethylpyridine-3-carboxylate) via HRMS and elemental analysis to ensure consistency .
  • Batch Control: Use fixed parameters (e.g., cooling rates during crystallization) and document deviations in reaction logs .

Q. How can researchers mitigate side reactions during functionalization of the pyridine ring?

  • Answer:
  • Protecting Groups: Temporarily block the hydroxyl group (e.g., using TMS-Cl) during electrophilic substitutions to prevent unwanted O-alkylation .
  • Catalyst Screening: Test Pd-, Cu-, or Ni-based catalysts for regioselectivity in cross-couplings, guided by steric effects from the ethyl group .

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